molecular formula C12H16N2O2S2 B046318 Phenylthiocarbamyl-S-ethylcysteine CAS No. 118573-61-8

Phenylthiocarbamyl-S-ethylcysteine

Cat. No. B046318
M. Wt: 284.4 g/mol
InChI Key: VXBLCJFXZZAMPK-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylthiocarbamyl-S-ethylcysteine (PETC) is a chemical compound that has been widely used in scientific research. It is a derivative of cysteine that has a phenylthiocarbamyl group attached to its sulfur atom. PETC has been shown to have various biochemical and physiological effects, making it a valuable tool for studying cellular processes.

Mechanism Of Action

Phenylthiocarbamyl-S-ethylcysteine is thought to exert its effects by forming a covalent bond with the thiol group of cysteine residues in proteins. This can lead to changes in protein conformation and activity, ultimately affecting cellular processes.

Biochemical And Physiological Effects

Phenylthiocarbamyl-S-ethylcysteine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of proteases, which are enzymes that break down proteins. Phenylthiocarbamyl-S-ethylcysteine has also been shown to inhibit the activity of kinases, which are enzymes that add phosphate groups to proteins. Additionally, Phenylthiocarbamyl-S-ethylcysteine has been shown to affect the redox state of cells, which can have implications for cellular signaling and metabolism.

Advantages And Limitations For Lab Experiments

Phenylthiocarbamyl-S-ethylcysteine has several advantages as a tool for studying cellular processes. It is a relatively small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. Phenylthiocarbamyl-S-ethylcysteine is also a reversible inhibitor, which allows for the study of dynamic processes. However, Phenylthiocarbamyl-S-ethylcysteine has some limitations as well. It can react with other thiol-containing molecules in cells, which can lead to off-target effects. Additionally, Phenylthiocarbamyl-S-ethylcysteine can be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for research involving Phenylthiocarbamyl-S-ethylcysteine. One area of interest is the development of Phenylthiocarbamyl-S-ethylcysteine-based probes for imaging cysteine residues in proteins. This could provide valuable insights into protein structure and function in living cells. Another area of interest is the development of Phenylthiocarbamyl-S-ethylcysteine-based inhibitors for specific enzymes, which could have therapeutic applications. Finally, further research is needed to fully understand the effects of Phenylthiocarbamyl-S-ethylcysteine on cellular processes, including its interactions with other molecules in cells.

Synthesis Methods

Phenylthiocarbamyl-S-ethylcysteine can be synthesized through a multi-step process that involves the reaction of cysteine with phenylisothiocyanate. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

Phenylthiocarbamyl-S-ethylcysteine has been used extensively in scientific research as a tool for studying cellular processes. It has been shown to inhibit the activity of various enzymes, including proteases and kinases. Phenylthiocarbamyl-S-ethylcysteine has also been used to study the role of cysteine residues in protein structure and function.

properties

CAS RN

118573-61-8

Product Name

Phenylthiocarbamyl-S-ethylcysteine

Molecular Formula

C12H16N2O2S2

Molecular Weight

284.4 g/mol

IUPAC Name

(2R)-3-ethylsulfanyl-2-(phenylcarbamothioylamino)propanoic acid

InChI

InChI=1S/C12H16N2O2S2/c1-2-18-8-10(11(15)16)14-12(17)13-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,15,16)(H2,13,14,17)/t10-/m0/s1

InChI Key

VXBLCJFXZZAMPK-JTQLQIEISA-N

Isomeric SMILES

CCSC[C@@H](C(=O)O)NC(=S)NC1=CC=CC=C1

SMILES

CCSCC(C(=O)O)NC(=S)NC1=CC=CC=C1

Canonical SMILES

CCSCC(C(=O)O)NC(=S)NC1=CC=CC=C1

Other CAS RN

118573-61-8

synonyms

phenylthiocarbamyl-S-ethylcysteine
PTCSEC

Origin of Product

United States

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